molecular formula C16H25N3OS B2791328 N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1210218-41-9

N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B2791328
CAS RN: 1210218-41-9
M. Wt: 307.46
InChI Key: BWOXEGYAVOMSBA-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide, also known as DMPEP, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It was first synthesized in 2010 and has gained popularity in the research community due to its potential therapeutic applications.

Mechanism of Action

N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide acts as a monoamine transporter inhibitor, specifically targeting dopamine and norepinephrine transporters. By inhibiting the reuptake of these neurotransmitters, N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide increases their levels in the synaptic cleft, leading to increased neurotransmission. This mechanism of action is similar to other psychoactive substances such as cocaine and amphetamines.
Biochemical and Physiological Effects:
N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to increase extracellular levels of dopamine and norepinephrine in the brain, leading to increased neurotransmission. This may contribute to its antidepressant and anxiolytic effects. N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to have rewarding effects, which may make it a potential treatment for addiction. However, further research is needed to fully understand the biochemical and physiological effects of N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Its mechanism of action as a monoamine transporter inhibitor makes it a promising candidate for further research. However, one limitation of N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is its potential for abuse and addiction. Further research is needed to fully understand the risks associated with N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide and its potential for abuse.

Future Directions

For research on N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide include further studies on its mechanism of action, its potential therapeutic applications, and its potential for abuse and addiction. Additionally, more research is needed on the long-term effects of N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide and its safety profile. Further research on N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide may lead to the development of novel treatments for neurological and psychiatric disorders.

Synthesis Methods

N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with 3,5-dimethylpiperidin-1-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an acid to obtain the final product, N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide.

Scientific Research Applications

N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has shown potential therapeutic applications in the treatment of neurological and psychiatric disorders such as depression, anxiety, and addiction. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, which may contribute to its antidepressant and anxiolytic effects. N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to have rewarding effects, which may make it a potential treatment for addiction.

properties

IUPAC Name

N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS/c1-12-9-13(2)11-19(10-12)8-7-17-15(20)14-5-4-6-18-16(14)21-3/h4-6,12-13H,7-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOXEGYAVOMSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCNC(=O)C2=C(N=CC=C2)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide

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